1-AZOCANYL(3-CHLOROPHENYL)METHANONE
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Overview
Description
1-AZOCANYL(3-CHLOROPHENYL)METHANONE is a chemical compound with the molecular formula C14H18ClNO and a molecular weight of 251.75 g/mol This compound is known for its unique structure, which includes an azocane ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL(3-CHLOROPHENYL)METHANONE typically involves the reaction of azocane with 3-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using automated chromatography systems .
Chemical Reactions Analysis
Types of Reactions: 1-AZOCANYL(3-CHLOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
1-AZOCANYL(3-CHLOROPHENYL)METHANONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-AZOCANYL(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
- Azocan-1-yl-(3-chlorophenyl)methanone
- (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
- Pyrazoles and their derivatives
Comparison: 1-AZOCANYL(3-CHLOROPHENYL)METHANONE stands out due to its unique azocane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and has shown promising bioactivity in preliminary studies .
Properties
IUPAC Name |
azocan-1-yl-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-13-8-6-7-12(11-13)14(17)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZYCNLIHGXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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